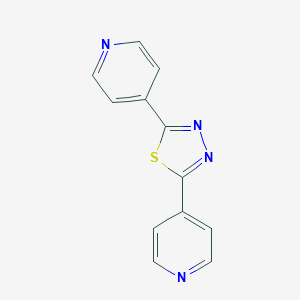

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dipyridin-4-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165224 | |

| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15311-09-8 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15311-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound featuring a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the 1,3,4-thiadiazole class, it is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting its potential to interact with biological systems, including DNA replication processes. The presence of pyridyl moieties further enhances its potential for biological activity and coordination chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Properties and Structure

This compound is a symmetrical molecule with the chemical formula C₁₂H₈N₄S[1]. The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is an aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring is substituted at its 2 and 5 positions with 4-pyridyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₄S | [1] |

| Molecular Weight | 240.29 g/mol | [1] |

| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole | |

| CAS Number | 15311-09-8 | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

General Experimental Protocol for Synthesis

The synthesis of 2,5-bis(aryl)-1,3,4-thiadiazoles can be achieved through the acid-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides. The precursor, 1,4-di(isonicotinoyl)thiosemicarbazide, would be required for the synthesis of this compound.

Step 1: Synthesis of 1,4-Di(isonicotinoyl)thiosemicarbazide

Isonicotinic acid hydrazide is reacted with isothiocyanic acid (or a salt thereof) to form the corresponding thiosemicarbazide.

Step 2: Cyclization to form this compound

The 1,4-di(isonicotinoyl)thiosemicarbazide is then subjected to dehydrative cyclization using a strong acid such as concentrated sulfuric acid.

Biological Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. While specific quantitative data for this compound is limited in the public domain, the activities of closely related analogues suggest its potential in these areas.

Antimicrobial Activity

Numerous 2,5-disubstituted 1,3,4-thiadiazoles containing pyridyl moieties have demonstrated potent antimicrobial activity. For instance, various derivatives have been found to be active against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) often in the low microgram per milliliter range[2].

Table 2: Antimicrobial Activity of Representative Pyridyl-Substituted 1,3,4-Thiadiazoles

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |

| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |

| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |

| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |

Note: Data for the specific compound this compound is not available. The table shows data for analogous compounds to indicate the potential activity of the scaffold.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity

The 1,3,4-thiadiazole ring is a key structural motif in a number of compounds with demonstrated anticancer activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis.

While specific IC₅₀ values for this compound are not available in the reviewed literature, numerous other 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways

Derivatives of 1,3,4-thiadiazole have been reported to interfere with several signaling pathways implicated in cancer progression. These include pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. Its structural features, particularly the presence of the 1,3,4-thiadiazole core and pyridyl substituents, suggest a likelihood of diverse biological activities. While specific experimental data for this compound remains limited in publicly accessible literature, the known properties of analogous compounds provide a strong rationale for its further investigation as a potential antimicrobial and anticancer agent. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and materials science. Its rigid, planar structure, coupled with the presence of multiple nitrogen and sulfur heteroatoms, imparts unique properties that make it a versatile building block for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development and materials science.

Chemical Structure and Identification

This compound consists of a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions. The nitrogen atoms of the pyridine rings and the thiadiazole ring act as potential coordination sites, making it an excellent ligand for the construction of coordination polymers and MOFs.

Systematic Name: 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole[1] Synonyms: 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dipyridine, Bpy-tdz CAS Number: 15311-09-8[1] Molecular Formula: C₁₂H₈N₄S[1] Molecular Weight: 240.29 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Physical State | White to off-white powder | |

| Melting Point | 242 °C | |

| Boiling Point (Predicted) | 475.9 ± 55.0 °C | |

| Density (Predicted) | 1.42 g/cm³ | |

| Solubility | Sparingly soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). | |

| pKa (Predicted) | 3.55 ± 0.10 | |

| LogP (Predicted) | 2.25 |

Synthesis and Characterization

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclization of two equivalents of a pyridine-containing precursor with a sulfur-containing reagent. One established method is the reaction of isonicotinic acid with thiocarbohydrazide.

Experimental Protocol: Synthesis from Isonicotinic Acid and Thiocarbohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (2 equivalents) and thiocarbohydrazide (1 equivalent).

-

Solvent and Catalyst: Add phosphorus oxychloride (POCl₃) as both the solvent and the dehydrating agent. The reaction is typically carried out in excess POCl₃.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show two sets of doublets in the aromatic region corresponding to the protons of the pyridine rings.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyridine and thiadiazole rings.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet of the sample or use an ATR accessory. The spectrum should exhibit characteristic absorption bands for C=N stretching of the thiadiazole and pyridine rings, and C-S stretching.

-

-

Mass Spectrometry (MS):

-

Use a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

-

-

X-ray Crystallography:

-

Single crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, including bond lengths and angles. Crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent.

-

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.8 (d, 4H, ortho-pyridyl), ~7.9 (d, 4H, meta-pyridyl) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-thiadiazole), ~151, ~138, ~122 (C-pyridyl) |

| FTIR (KBr, cm⁻¹) | ~1600 (C=N), ~1400 (C-N), ~700 (C-S) |

Applications

The unique structural features of this compound make it a valuable component in several areas of research and development.

Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of MOFs.[2] The pyridyl nitrogen atoms readily coordinate with metal ions to form extended, porous structures. These MOFs have potential applications in:

-

Gas storage and separation: The porous nature of the MOFs allows for the selective adsorption and storage of gases.

-

Catalysis: The metal centers within the MOF can act as catalytic sites.

-

Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[3]

Caption: Role in Metal-Organic Framework (MOF) synthesis.

Potential in Drug Development

While research on the specific biological activities of this compound is ongoing, the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:

-

Antimicrobial activity: Many 1,3,4-thiadiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[4][5]

-

Anticancer activity: The thiadiazole scaffold is present in several compounds with potent anticancer properties.[6][7][8][9][10] The proposed mechanisms often involve the inhibition of key enzymes or the induction of apoptosis.

-

Other biological activities: Derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and antiviral activities.

The rigid and planar nature of this compound, along with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting scaffold for the design of new therapeutic agents. Further research is needed to explore its specific biological targets and mechanisms of action.

Conclusion

This compound is a molecule with significant potential in both materials science and medicinal chemistry. Its well-defined structure and versatile coordination chemistry make it a key building block for the development of functional MOFs. Furthermore, its 1,3,4-thiadiazole core suggests a range of potential biological activities that warrant further investigation. This technical guide provides a foundational understanding of this compound, which will be valuable for researchers and professionals working at the interface of chemistry, materials science, and drug discovery.

References

- 1. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS Number: 15311-09-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS No. 15311-09-8). This document includes structured data on its properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, including relevant signaling pathways.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with two pyridyl groups at the 2 and 5 positions.[1] Its unique structure makes it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15311-09-8 | [2][3][4] |

| Molecular Formula | C12H8N4S | [2][4] |

| Molecular Weight | 240.28 g/mol | [2][4] |

| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole | [2] |

| Melting Point | 237-244 °C | |

| Boiling Point (Predicted) | 475.9 ± 55.0 °C | [4] |

| Density (Rough Estimate) | 1.3072 g/cm³ | [4] |

| XLogP3 | 1.5 | [2] |

| Topological Polar Surface Area | 79.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 240.04696745 | [2] |

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a common approach involves the cyclization of diacylhydrazines with a sulfurizing agent or the reaction of acyl hydrazides with thiosemicarbazide followed by cyclization. A representative protocol is detailed below.

Experimental Protocol: Synthesis from Isonicotinic Hydrazide

This protocol describes a potential synthetic route starting from isonicotinic hydrazide.

Materials:

-

Isonicotinic hydrazide

-

Phosphorus pentasulfide (P4S10) or Lawesson's reagent

-

Anhydrous solvent (e.g., pyridine, toluene, or xylene)

-

Sodium bicarbonate solution

-

Recrystallization solvent (e.g., ethanol, water)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic hydrazide in the anhydrous solvent.

-

Slowly add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) to the solution. The reaction is often exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into an ice-water bath to quench the reaction.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[4]

Diagram 1: Synthetic Pathway for this compound

Caption: A simplified workflow for the synthesis of this compound.

Biological and Pharmacological Relevance

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The mesoionic character of the thiadiazole ring allows for enhanced membrane permeability, contributing to the bioavailability of these compounds.[6]

Potential Anticancer Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of various enzymes implicated in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[7] While a specific signaling pathway for this compound has not been definitively elucidated, its structural similarity to other bioactive 1,3,4-thiadiazoles suggests potential interactions with key cancer-related pathways.

One such pathway involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[7] By blocking the activity of these enzymes, 1,3,4-thiadiazole derivatives can disrupt downstream signaling cascades, leading to an anti-tumor effect.[7]

Diagram 2: Hypothetical Signaling Pathway Inhibition by a 1,3,4-Thiadiazole Derivative

Caption: A potential mechanism of action via tyrosine kinase inhibition.

Applications in Materials Science

The pyridyl nitrogen atoms in this compound serve as excellent coordination sites for metal ions. This property makes it a highly valuable ligand for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have shown promise in various applications, including gas storage, catalysis, and sensing.

Diagram 3: Coordination of this compound with Metal Ions

Caption: Formation of a Metal-Organic Framework using the title compound as a linker.

Safety Information

Based on available data, this compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15311-09-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

One-Pot Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and efficient one-pot method for the synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The symmetrical nature of this molecule lends itself well to a direct, single-step synthetic approach from readily available starting materials.

Introduction

1,3,4-thiadiazole derivatives are a well-regarded class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,5-disubstituted variants, in particular, offer a versatile scaffold for the development of novel therapeutic agents and functional materials. The one-pot synthesis of this compound detailed herein represents a streamlined and efficient method for obtaining this valuable compound.

Reaction Principle

The most common and direct one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization and dehydration reaction between a dicarbonyl precursor or two equivalents of a carboxylic acid with a sulfur-containing linking agent, typically thiocarbohydrazide or thiosemicarbazide. In the case of this compound, two equivalents of isonicotinic acid react with thiocarbohydrazide in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride, which facilitates the formation of the stable 1,3,4-thiadiazole ring.

Experimental Protocol

This protocol outlines a representative one-pot synthesis of this compound from isonicotinic acid and thiocarbohydrazide using phosphorus oxychloride as the condensing agent.

Materials:

-

Isonicotinic acid

-

Thiocarbohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonia solution (concentrated)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, a mixture of isonicotinic acid (2 equivalents) and thiocarbohydrazide (1 equivalent) is prepared.

-

Addition of Condensing Agent: The flask is cooled in an ice bath, and phosphorus oxychloride (a suitable excess) is added dropwise with continuous stirring. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

Neutralization: The acidic solution is neutralized by the slow addition of a concentrated ammonia solution until the mixture is alkaline. This will cause the crude product to precipitate.

-

Isolation and Purification: The precipitate is collected by vacuum filtration using a Buchner funnel and washed thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Isonicotinic Acid | 2.0 equivalents |

| Thiocarbohydrazide | 1.0 equivalent |

| Reagents | |

| Phosphorus Oxychloride | Excess |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 2 - 4 hours |

| Product | |

| Yield | Variable, typically moderate to good |

| Appearance | Solid |

| Purification Method | Recrystallization (Ethanol) |

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow.

Signaling Pathway of the Reaction Mechanism

The following diagram outlines the plausible reaction mechanism for the formation of the 1,3,4-thiadiazole ring.

Caption: Plausible reaction mechanism.

Conclusion

The one-pot synthesis of this compound is a robust and efficient method for accessing this important heterocyclic scaffold. The procedure is straightforward and utilizes readily available starting materials, making it a practical choice for both academic research and industrial drug development applications. Further optimization of reaction conditions, such as the choice of condensing agent and solvent, may lead to improved yields and purity.

Spectroscopic Profile of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is not available in the cited literature. The following tables summarize the expected and reported data for closely related 1,3,4-thiadiazole and pyridine-containing compounds. This information can serve as a reference for the characterization of this molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Note: Specific experimental data for this compound was not found. The chemical shifts below are estimates based on the analysis of similar structures.

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridyl-H | 8.7 - 8.9 | Doublet | ~ 6 | Protons ortho to the pyridine nitrogen |

| Pyridyl-H | 7.8 - 8.0 | Doublet | ~ 6 | Protons meta to the pyridine nitrogen |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |

| Thiadiazole C2, C5 | 165 - 175 | Carbons of the 1,3,4-thiadiazole ring |

| Pyridyl C (ipso) | 140 - 150 | Pyridyl carbon attached to the thiadiazole ring |

| Pyridyl C (ortho) | 150 - 155 | Pyridyl carbons ortho to the nitrogen |

| Pyridyl C (meta) | 120 - 125 | Pyridyl carbons meta to the nitrogen |

For comparison, in a series of 2-amino-5-aryl-1,3,4-thiadiazoles, the carbons of the thiadiazole ring were observed in the range of 164–166 ppm and 178–181 ppm.

Table 2: Infrared (IR) Spectroscopic Data

Note: Specific experimental data for this compound was not found. The vibrational frequencies below are characteristic for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=N (Thiadiazole & Pyridine) | 1600 - 1650 | Stretching |

| C-S (Thiadiazole) | 600 - 800 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

The PubChem database indicates the existence of an FTIR spectrum for this compound, typically acquired as a KBr wafer.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Note: Specific experimental data for this compound was not found. The absorption maxima below are typical for similar aromatic heterocyclic systems.

| Solvent | Expected λmax (nm) | Electronic Transition |

| Methanol / Ethanol | 250 - 350 | π → π* |

For a related series of 1,3,4-thiadiazole derivatives, UV-Vis absorption bands were observed in the range of 245-353 nm.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are standard in organic chemistry and are applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline spectrum of the solvent-filled cuvette should be recorded first.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole

IUPAC Name: 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole

This technical guide provides a comprehensive overview of 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in medicinal chemistry.

Chemical and Physical Properties

2,5-di(pyridin-4-yl)-1,3,4-thiadiazole is a symmetrical molecule featuring a central 1,3,4-thiadiazole ring substituted with two pyridin-4-yl groups at the 2 and 5 positions.[1] This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential as a scaffold in drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₄S | [1] |

| Molecular Weight | 240.29 g/mol | [1] |

| CAS Number | 15311-09-8 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 243-245 °C |

Synthesis of 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. Several synthetic routes have been reported for the preparation of the title compound and its derivatives. A common and effective method involves the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a sulfur source.

Experimental Protocol: Synthesis from Isonicotinic Hydrazide

A prevalent method for synthesizing 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole involves the reaction of isonicotinic hydrazide (isoniazid) with a cyclizing agent, such as carbon disulfide, in the presence of a base.

Materials:

-

Isonicotinic hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Formation of Potassium Dithiocarbazinate: A solution of isonicotinic hydrazide in ethanol is treated with an equimolar amount of potassium hydroxide. To this basic solution, carbon disulfide is added dropwise with stirring at a low temperature (0-5 °C). The reaction mixture is stirred for several hours to form the potassium dithiocarbazinate salt.

-

Cyclization: The intermediate salt is then subjected to cyclization. This can be achieved by heating the salt in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water to remove any inorganic impurities, and then dried. The crude 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the pure product.

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques:

-

¹H NMR: To confirm the presence and chemical environment of the pyridyl protons.

-

¹³C NMR: To identify the carbon atoms of the thiadiazole and pyridine rings.

-

FT-IR: To detect the characteristic vibrational frequencies of the C=N, C-S, and aromatic C-H bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Potential in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3] This is attributed to the ability of the thiadiazole ring to participate in hydrogen bonding and its bioisosteric relationship with other five-membered heterocycles. While specific quantitative data for 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole is limited in publicly available literature, the general class of 2,5-disubstituted 1,3,4-thiadiazoles containing pyridyl moieties has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives.[4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The pyridyl substituents in 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole may enhance its interaction with biological targets.

Potential Signaling Pathways:

While the specific signaling pathways affected by 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole have not been elucidated, related compounds have been shown to target several key pathways in cancer cells.

References

An In-depth Technical Guide on the Photophysical and Luminescent Properties of Pyridyl-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and luminescent properties of pyridyl-thiadiazole compounds. These heterocyclic molecules have garnered significant interest in various scientific fields, including materials science and medicinal chemistry, owing to their intriguing electronic and emissive characteristics. This document details their synthesis, photophysical characterization, and the underlying mechanisms governing their luminescence, with a focus on providing actionable data and methodologies for researchers.

Introduction to Pyridyl-Thiadiazole Compounds

Pyridyl-thiadiazole derivatives are a class of organic compounds characterized by a central five-membered thiadiazole ring covalently linked to one or more pyridine rings. The combination of the electron-deficient thiadiazole moiety and the electron-withdrawing or coordinating pyridine unit gives rise to unique electronic structures and, consequently, interesting photophysical behaviors. These properties, including strong luminescence, large Stokes shifts, and sensitivity to the local environment, make them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.

Synthesis of Pyridyl-Thiadiazole Derivatives

The synthesis of pyridyl-thiadiazole compounds typically involves the construction of the central 1,3,4-thiadiazole ring through cyclization reactions. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of a pyridine thioamide with a phenacyl bromide derivative.

A general synthetic procedure is as follows:

-

Preparation of Pyridine Thioamides: The corresponding pyridine nitrile is converted to the thioamide.

-

Hantzsch Thiazole Synthesis: The pyridine thioamide is then reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, often under reflux conditions, to yield the desired pyridyl-thiazole derivative. For the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, diacylhydrazines can be used as precursors, which are then cyclized using reagents like phosphorus oxychloride or Lawesson's reagent.

For instance, the synthesis of 2,5-bis(pyridin-4-yl)-1,3,4-thiadiazole can be achieved through the reaction of isonicotinoylhydrazine with phosphorus pentasulfide. Modifications to the pyridine and other aromatic substituents can be readily made to tune the electronic and photophysical properties of the final compound.

Photophysical Properties of Pyridyl-Thiadiazole Compounds

The photophysical properties of pyridyl-thiadiazole derivatives are dictated by their molecular structure, including the substitution pattern on the pyridine and thiadiazole rings, as well as the surrounding environment. Key parameters such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime are crucial for understanding and optimizing their performance in various applications.

Absorption and Emission Characteristics

Pyridyl-thiadiazole compounds typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible region of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions. Upon excitation, these molecules often display strong fluorescence in the visible region. A notable feature of many pyridyl-thiadiazole derivatives is a large Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous in applications like fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios.

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can significantly influence the photophysical properties. For example, 2-pyridyl and 4-pyridyl isomers have been found to exhibit better photophysical properties than their 3-pyridyl counterparts.

Quantitative Photophysical Data

The following tables summarize the photophysical data for a selection of pyridyl-thiadiazole and related compounds from the literature.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole | Chloroform | 433 | 505 | 0.81 | - | [1] |

| 2,5-bis[4-(hexyloxy)-2,2'-bithiophen-5-yl]-1,3,4-oxadiazole | Chloroform | 402 | 448 | 0.77 | - | [1] |

| 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole | Ethanol | 341 | 415 | 0.12 | - | |

| Novel benzo-bis(1,2,5-thiadiazole) fluorophore (SCH1100) | Water | - | ~1100 | ~0.002 | - | [2] |

Note: The quantum yield for 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole was measured relative to naphthalene in ethanol (Φ_F = 0.12). Data for a wider range of pyridyl-thiadiazole compounds is an active area of research.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of pyridyl-thiadiazole compounds is essential for their application. The following sections outline the standard methodologies for these measurements.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

-

Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, DMSO) at a concentration that gives an absorbance value between 0.1 and 1 at the absorption maximum.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

Steady-State Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer.

-

Sample Preparation: Dilute solutions with an absorbance of less than 0.1 at the excitation wavelength are used to avoid inner filter effects.[3]

-

Emission Spectrum: The sample is excited at its absorption maximum (λ_abs), and the emitted light is scanned over a range of longer wavelengths.

-

Excitation Spectrum: The emission wavelength is fixed at the emission maximum (λ_em), and the excitation wavelength is scanned. The resulting spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield can be determined using either a relative or an absolute method.

Relative Method: This is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3]

-

Standard Selection: A standard is chosen that absorbs and emits in a similar spectral region to the sample.[3]

-

Data Acquisition: The absorption and fluorescence spectra of a series of concentrations of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).[3]

-

Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Absolute Method: This method utilizes an integrating sphere to collect all the light emitted by the sample.[4]

-

Measurement: The sample is placed inside the integrating sphere and excited. The sphere collects both the emitted and scattered light.

-

Data Analysis: The number of absorbed and emitted photons is determined, and the quantum yield is calculated as the ratio of emitted to absorbed photons.[4]

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A pulsed light source (e.g., a laser diode or LED) excites the sample, and a sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime.

Mechanisms and Applications

The luminescent properties of pyridyl-thiadiazole compounds can be modulated by various external stimuli, making them suitable for sensing applications. For example, the coordination of metal ions to the pyridine nitrogen can lead to changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

Fluorescence Quenching Mechanisms

Fluorescence quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). In the context of chemosensors, the interaction of an analyte with the pyridyl-thiadiazole moiety can trigger one of these quenching pathways.

Experimental Workflow for Chemosensor Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a new pyridyl-thiadiazole compound as a fluorescent chemosensor.

Conclusion

Pyridyl-thiadiazole compounds represent a versatile class of luminophores with tunable photophysical properties. Their straightforward synthesis and robust fluorescence make them highly attractive for a range of applications, from materials science to analytical chemistry. This guide has provided a foundational understanding of their properties and the experimental methodologies required for their characterization. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of novel and highly efficient luminescent materials and sensors.

References

- 1. BJOC - Synthesis of new, highly luminescent bis(2,2’-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole [beilstein-journals.org]

- 2. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.horiba.com [static.horiba.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

An In-Depth Technical Guide on the Electronic and Molecular Structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and molecular structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and theoretical electronic properties, presenting quantitative data in structured tables and outlining experimental methodologies.

Molecular Structure

This compound (C₁₂H₈N₄S) is a symmetrical molecule featuring a central 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with pyridyl groups.[1][2] Its molecular weight is 240.29 g/mol .[1] X-ray crystallographic studies have revealed key structural parameters that define its three-dimensional conformation.

The molecule possesses C₂ symmetry in its crystalline form. The planarity of the central 1,3,4-thiadiazole ring and the rotational freedom of the pyridyl rings are critical aspects of its structure. The dihedral angles between the pyridine rings and the central thiadiazole ring are a crucial parameter in understanding the molecule's overall shape and potential for intermolecular interactions.

Table 1: Key Molecular Geometry Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₄S | [1][2] |

| Molecular Weight | 240.29 g/mol | [1] |

| Crystallographic Symmetry | C₂ | [3] |

Note: More detailed bond lengths and angles can be obtained from the crystallographic information file (CIF) from the Cambridge Structural Database (CSD). A representative structure is available through CCDC number 238836.[1]

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazine with dithiocarbazates. A common and effective method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with a suitable sulfur source in the presence of a dehydrating agent.

General Synthesis Protocol

A widely employed synthetic route involves the reaction of two equivalents of a carboxylic acid with one equivalent of hydrazine sulfate, followed by cyclization with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Caption: A representative synthetic workflow for 1,3,4-thiadiazole derivatives.

Detailed Experimental Protocol for a Related Derivative

-

Formation of the Diacylhydrazine: A mixture of the corresponding carboxylic acid (2 mmol) and hydrazine hydrate (1 mmol) is heated, often under reflux, in a suitable solvent like ethanol for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Thionation and Cyclization: To the solution of the diacylhydrazine, a thionating agent such as Lawesson's reagent (1 mmol) or phosphorus pentasulfide (1 mmol) is added. The mixture is then refluxed for an extended period (typically 4-8 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a cold solution of sodium bicarbonate to neutralize any remaining acid. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the symmetry of the molecule simplifies the spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl H (ortho to N) | ~8.7 | ~150 |

| Pyridyl H (meta to N) | ~7.8 | ~121 |

| Thiadiazole C | - | ~168 |

Note: These are approximate values based on data for similar 1,3,4-thiadiazole derivatives.[4][5][6][7] Experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1600 | C=N stretching (thiadiazole ring) | [5] |

| ~1550 | C=C stretching (pyridyl ring) | [5] |

| ~1400 | C-N stretching | [5] |

| ~700-800 | C-S stretching | [5] |

Note: The exact positions of the peaks can be influenced by the solid-state packing and any intermolecular interactions.

Electronic Structure and Properties

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and its absorption and emission characteristics, are crucial for understanding its potential applications in optoelectronics and as a chromophore in biological systems.

Computational Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. While specific DFT data for the title compound is not available in the searched literature, studies on similar bis-1,3,4-thiadiazole derivatives provide valuable insights. These studies typically use functionals like B3LYP with a suitable basis set to optimize the molecular geometry and calculate electronic properties.

Table 4: Representative Calculated Electronic Properties for bis-1,3,4-Thiadiazole Derivatives

| Property | Typical Calculated Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | ~4.5 eV |

Note: These values are illustrative and are based on computational studies of related compounds. The actual values for this compound will depend on the specific computational methodology employed.

UV-Visible Absorption and Fluorescence Spectroscopy

This compound is expected to exhibit strong UV-Vis absorption due to π-π* transitions within its conjugated system. Its fluorescence properties are of interest for applications in sensing and imaging.

Table 5: Photophysical Properties of Related 1,3,4-Thiadiazole Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 2,5-diaryl-1,3,4-thiadiazoles | 300-350 | 350-450 | Varies |

Note: The specific absorption and emission maxima, as well as the quantum yield, are highly dependent on the solvent and the specific substituents on the aryl rings.

Conclusion

This technical guide has summarized the key aspects of the electronic and molecular structure of this compound. The provided data, compiled from existing literature on this and related compounds, offers a solid foundation for researchers and professionals in drug development and materials science. The structured tables and workflow diagrams facilitate a clear understanding of its synthesis, characterization, and fundamental properties. Further experimental and computational studies on this specific molecule will undoubtedly provide more precise quantitative data and expand its potential applications.

References

- 1. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 15311-09-8 [chemicalbook.com]

- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pyridyl-Thiadiazole Ligands in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridyl-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the initial discovery and characterization of pyridyl-thiadiazole ligands, with a particular focus on their burgeoning role as anticancer agents. This document details the synthetic methodologies, summarizes key quantitative data on their biological activity, and outlines the experimental protocols used for their characterization. Furthermore, it visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

The search for novel and effective anticancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the pyridyl-thiadiazole core has emerged as a privileged scaffold, demonstrating a wide range of pharmacological activities. The unique electronic properties and structural features of this hybrid molecule, combining the hydrogen bonding capabilities of the pyridine ring with the diverse reactivity of the thiadiazole moiety, make it an attractive candidate for interacting with various biological targets.[1][2][3]

This guide focuses on the initial discovery and characterization of pyridyl-thiadiazole ligands as potential anticancer agents. We will explore their synthesis, cytotoxic effects on various cancer cell lines, and the molecular mechanisms underlying their activity, including the inhibition of key enzymes involved in cancer progression.

Synthesis of Pyridyl-Thiadiazole Ligands

The synthesis of pyridyl-thiadiazole derivatives typically involves multi-step reactions, often starting from readily available pyridine and thiadiazole precursors. A general synthetic approach involves the condensation of a pyridine-containing starting material with a thiadiazole intermediate. The specific synthetic route can be adapted to introduce various substituents on both the pyridine and thiadiazole rings, allowing for the exploration of structure-activity relationships.

A common synthetic pathway begins with the reaction of a substituted nicotinic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form a 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole intermediate. This intermediate can then be further modified, for example, by reacting with various aromatic aldehydes to yield Schiff bases or with other reagents to introduce different functional groups.

Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, to confirm the chemical structure and purity of the final products.[1]

In Vitro Anticancer Activity

Pyridyl-thiadiazole ligands have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The potency of these compounds is often evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The table below summarizes the in vitro anticancer activity of representative pyridyl-thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | HCT-116 (Colon) | 2.03 ± 0.72 | [1] |

| HepG2 (Liver) | 2.17 ± 0.83 | [1] | |

| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [4] |

| HT29 (Colon) | 24.3 ± 1.29 | [4] | |

| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [4] | |

| Compound 5 | A549 (Lung) | 0.452 | [5] |

| Compound C2 | MCF-7 (Breast) | 110.4 (µg/mL) | |

| WRL-68 (Normal) | 272.8 (µg/mL) | ||

| Compound 18a-h | HCT-116 (Colon) | 2.03 - 37.56 | [6] |

| HepG2 (Liver) | 2.03 - 37.56 | [6] | |

| Compound 8a | A549 (Lung) | 1.62 | [6] |

Note: The data presented is a selection from various studies and is intended to be representative. For a comprehensive understanding, please refer to the cited literature.

Mechanisms of Anticancer Action

The anticancer effects of pyridyl-thiadiazole ligands are attributed to their ability to interfere with various cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Several key mechanisms of action have been proposed, including the inhibition of crucial enzymes and the induction of programmed cell death (apoptosis).

Enzyme Inhibition

A primary mechanism by which pyridyl-thiadiazole derivatives exert their anticancer effects is through the inhibition of specific enzymes that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Several pyridyl-thiadiazole compounds have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways.[7]

-

Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Topoisomerase inhibitors are a well-established class of anticancer drugs. Some pyridyl-thiadiazole derivatives have been found to inhibit topoisomerase activity, leading to DNA damage and cell death.[8][9]

-

Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the DNA damage response pathway. PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The potential of pyridyl-thiadiazole ligands to inhibit PARP1 is an active area of investigation.[10][11]

-

15-Lipoxygenase (15-LOX): This enzyme is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer progression. Inhibition of 15-LOX by certain pyridyl-thiadiazole compounds represents another potential mechanism for their anticancer activity.[12][13][14]

Induction of Apoptosis and Cell Cycle Arrest

In addition to enzyme inhibition, pyridyl-thiadiazole ligands can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, these compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of pyridyl-thiadiazole ligands as anticancer agents.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridyl-thiadiazole ligand and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Enzyme Inhibition Assays

The inhibitory activity of pyridyl-thiadiazole ligands against specific enzymes is determined using various in vitro assay formats.

-

EGFR Tyrosine Kinase Inhibition Assay: These assays typically measure the phosphorylation of a substrate by the EGFR kinase domain. This can be done using various methods, including radiometric assays with ³²P-ATP, fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][15][16][17]

-

Topoisomerase Inhibition Assay: The activity of topoisomerases is often assessed by their ability to relax supercoiled plasmid DNA. In an inhibition assay, the enzyme is incubated with supercoiled DNA in the presence and absence of the test compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.[8][9][18][19][20]

-

PARP1 Inhibition Assay: PARP1 activity can be measured using colorimetric or fluorometric assays. These assays often involve the detection of poly(ADP-ribose) (PAR), the product of the PARP1-catalyzed reaction, using an anti-PAR antibody in an ELISA-like format.[10][11][21][22]

-

15-Lipoxygenase Inhibition Assay: The activity of 15-LOX is typically measured spectrophotometrically by monitoring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate like linoleic acid, which absorbs light at 234 nm.[12][13][14][23][24]

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of the pyridyl-thiadiazole ligands and their anticancer activity is crucial for the rational design of more potent and selective compounds. Preliminary SAR studies have indicated that the nature and position of substituents on both the pyridine and the thiadiazole rings significantly influence their biological activity.[3][25]

For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule, affecting its binding affinity to the target enzyme. The size and lipophilicity of the substituents can also play a critical role in cellular uptake and target engagement. A thorough analysis of the available data can guide the synthesis of new derivatives with improved pharmacological profiles.

Conclusion and Future Directions

The initial discovery and characterization of pyridyl-thiadiazole ligands have unveiled a promising class of compounds with significant potential in oncology. Their demonstrated ability to inhibit key cancer-related enzymes and induce cancer cell death provides a strong rationale for their further development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action, including the identification of specific binding sites on their target proteins, will be instrumental in advancing these promising molecules towards clinical applications. The continued exploration of the pyridyl-thiadiazole scaffold holds great promise for the discovery of novel and effective anticancer drugs.

References

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]